molecular formula C16H11N5OS B5348379 N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide

カタログ番号 B5348379
分子量: 321.4 g/mol
InChIキー: IIABFFUZNPHFNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system.

作用機序

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). By inhibiting TLR4 signaling, this compound can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, improve survival rates, and prevent organ damage in animal models of sepsis and ARDS. This compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

実験室実験の利点と制限

One of the main advantages of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for TLR4 signaling. This allows for more precise targeting of the innate immune system and reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, this compound has been shown to have limited efficacy in some disease models, suggesting that it may not be effective in all cases.

将来の方向性

There are several future directions for the development of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide and related compounds. One area of interest is the development of combination therapies that target multiple components of the innate immune system. Another area of interest is the development of this compound analogs with improved solubility and efficacy. Finally, there is interest in exploring the potential applications of this compound in the treatment of autoimmune diseases and other inflammatory conditions.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It selectively inhibits TLR4 signaling and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. While there are limitations to its use in lab experiments, this compound has significant potential for the development of new therapies for a range of diseases.

合成法

The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-5-(1H-tetrazol-5-yl)phenol to yield the target compound, this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been tested in preclinical and clinical trials for the treatment of sepsis, acute respiratory distress syndrome (ARDS), and cancer. In addition, this compound has been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-16(13-9-23-14-7-2-1-6-12(13)14)17-11-5-3-4-10(8-11)15-18-20-21-19-15/h1-9H,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABFFUZNPHFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC(=C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。